molecular formula C16H15BrN2O3 B604717 3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide

3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide

Cat. No.: B604717
M. Wt: 363.21 g/mol
InChI Key: NKMSVTGHOVMMHV-UHFFFAOYSA-N
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Description

“3-bromo-N’-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide” is a chemical compound with the CAS Number: 468747-17-3 . It has a molecular weight of 363.21 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C16H15BrN2O3 . The InChI code is 1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,18,20-21H,2H2,1H3,(H,19,22) .


Physical and Chemical Properties Analysis

This compound has a density of 1.48±0.1 g/cm3 . It is recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Research has shown that bromophenol derivatives, including compounds structurally related to 3-bromo-N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]-4-methylbenzohydrazide, exhibit antimicrobial and antioxidant activities. For instance, studies on bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated their potent antimicrobial properties against a range of bacteria, as well as significant antioxidant activities, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Xu et al., 2003), (Li et al., 2012).

Synthesis and Material Applications

Compounds with the bromophenol structure have been utilized in the synthesis of novel materials and chemical intermediates. For example, the hydrothermal synthesis of a dinuclear Zn(II) complex incorporating a related bromophenol derivative has been reported, highlighting the fluorescence properties and potential applications in materials science (Ji Chang–you, 2012). Additionally, Schiff bases derived from bromophenols have been synthesized, characterized, and explored for their crystal structures and biological activities, further underlining the versatility of these compounds in chemical synthesis and potential therapeutic applications (Zhu & Qiu, 2011).

Nonlinear Optical Properties

The structural features of bromophenol derivatives, including those related to this compound, have been explored for their potential in nonlinear optical applications. Research in this area focuses on the synthesis and characterization of compounds with promising nonlinear optical properties, indicating potential uses in optical device applications such as optical limiters and switches (Naseema et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The mTOR inhibitor-1 interacts with the mTOR protein, which is a central cellular hub that integrates intra- and extracellular signals of energy, nutrient, and hormone availability . This interaction modulates the molecular responses to acquire a homeostatic state through the regulation of anabolic and catabolic processes .

Cellular Effects

The mTOR inhibitor-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce neural death and damage volume after ischemic injury by modulating microglial reactivity .

Molecular Mechanism

The mTOR inhibitor-1 exerts its effects at the molecular level through binding interactions with the mTOR protein, leading to its inhibition . This results in changes in gene expression and impacts various cellular processes, including protein synthesis, lipid and nucleotide biogenesis, and autophagy .

Dosage Effects in Animal Models

The effects of mTOR inhibitor-1 vary with different dosages in animal models. For instance, it has been shown that the administration of mTOR inhibitor-1 before or after brain ischemia induction reduced the volume of brain damage and neuronal loss .

Metabolic Pathways

The mTOR inhibitor-1 is involved in the mTOR signaling pathway, which is a key metabolic pathway in cells . It interacts with various enzymes and cofactors within this pathway, and can impact metabolic flux and metabolite levels .

Subcellular Localization

The mTOR protein, which is the target of mTOR inhibitor-1, is known to be localized in various compartments within the cell, and its activity is regulated by various factors, including nutrient availability and growth stimuli .

Properties

IUPAC Name

3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMSVTGHOVMMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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